molecular formula C20H23ClN2O2 B11165299 N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide

N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B11165299
M. Wt: 358.9 g/mol
InChI Key: PXHPIIUPDAZXDQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzamide core with specific substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:

    Amination: Introduction of the amino group to the benzamide core.

    Acylation: Addition of the 2-ethylbutanoyl group through acylation reactions.

    Chlorination: Incorporation of the chlorine atom at the 3-position of the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of specific functional groups within the molecule.

    Substitution: Replacement of substituents on the benzamide core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide stands out due to its specific substituents, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C20H23ClN2O2/c1-4-14(5-2)19(24)22-16-11-9-15(10-12-16)20(25)23-18-8-6-7-17(21)13(18)3/h6-12,14H,4-5H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

PXHPIIUPDAZXDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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